3-Benzyl-3-azabicyclo[3.1.0]hexane 3-Benzyl-3-azabicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.: 70110-45-1
VCID: VC2052621
InChI: InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2
SMILES: C1C2C1CN(C2)CC3=CC=CC=C3
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol

3-Benzyl-3-azabicyclo[3.1.0]hexane

CAS No.: 70110-45-1

Cat. No.: VC2052621

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-3-azabicyclo[3.1.0]hexane - 70110-45-1

Specification

CAS No. 70110-45-1
Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
IUPAC Name 3-benzyl-3-azabicyclo[3.1.0]hexane
Standard InChI InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2
Standard InChI Key OQEHGZOASMRNJW-UHFFFAOYSA-N
SMILES C1C2C1CN(C2)CC3=CC=CC=C3
Canonical SMILES C1C2C1CN(C2)CC3=CC=CC=C3

Introduction

Chemical Structure and Properties

3-Benzyl-3-azabicyclo[3.1.0]hexane features a bicyclic core structure comprising a fused three-membered cyclopropane ring and a five-membered pyrrolidine ring containing a nitrogen atom, with a benzyl group attached to the nitrogen. This unique structural arrangement provides conformational rigidity while maintaining specific reactivity patterns that make it valuable in organic synthesis .

Physical and Chemical Properties

The compound is characterized by the following key properties:

Table 1: Physical and Chemical Properties of 3-Benzyl-3-azabicyclo[3.1.0]hexane

PropertyValue
CAS Registry Number70110-45-1
Molecular FormulaC₁₂H₁₅N
Molecular Weight173.25 g/mol
Physical State (20°C)Solid
IUPAC Name3-benzyl-3-azabicyclo[3.1.0]hexane
InChIInChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2
InChIKeyOQEHGZOASMRNJW-UHFFFAOYSA-N
SMILESC1C2C1CN(C2)CC3=CC=CC=C3

The molecular structure features a tertiary amine nitrogen that serves as a key functional site for further chemical modifications, while the cyclopropane ring adds conformational constraints that can influence the reactivity and potential biological activity of the molecule and its derivatives .

Synthesis and Preparation Methods

Synthetic Pathways

The primary synthetic route to 3-benzyl-3-azabicyclo[3.1.0]hexane involves the selective reduction of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione, which is itself synthesized from cis-1,2-cyclopropanedicarboxylic acid (or its anhydride) and benzylamine .

Table 2: Key Synthetic Route to 3-Benzyl-3-azabicyclo[3.1.0]hexane

StepStarting MaterialsProductKey Conditions
1cis-1,2-Cyclopropanedicarboxylic acid anhydride + Benzylamine3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione180°C, 2 hours
23-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione3-Benzyl-3-azabicyclo[3.1.0]hexaneAluminum hydride reducing agent (e.g., sodium bis(2-methoxyethoxy)-aluminium hydride) in ether, reflux

Detailed Synthesis Protocol

According to patent literature, the synthesis proceeds as follows:

  • Preparation of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione:

    • 2.24 g (0.02 mol) of cis-1,2-cyclopropane-dicarboxylic acid anhydride is treated with 2.14 g (0.02 mol) of benzylamine

    • The reaction is highly exothermic and requires careful handling

    • The mixture is heated to 180°C for 2 hours

    • After cooling, the product is recrystallized from isopropyl alcohol, yielding white needle-like crystals with a melting point of 90-91°C

  • Reduction to 3-benzyl-3-azabicyclo[3.1.0]hexane:

    • A cooled solution (0°C) of sodium bis(2-methoxyethoxy)-aluminium hydride in benzene is diluted with ether

    • The 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione is added to this solution

    • The mixture is stirred at 0°C for 30 minutes followed by refluxing for 3 hours

    • After allowing the reaction to stand at room temperature overnight, excess reducing agent is carefully destroyed by adding cold water

    • The product is isolated through filtration and extraction procedures

The precursor cis-1,2-cyclopropanedicarboxylic acid can be prepared by conventional treatment of a diester thereof, as described by McCoy in the Journal of the American Chemical Society, volume 80, pages 6568-6572 (1958) .

Chemical Reactions and Transformations

Hydrogenolysis

A significant reaction of 3-benzyl-3-azabicyclo[3.1.0]hexane is the hydrogenolysis of the N-benzyl bond to produce 3-azabicyclo[3.1.0]hexane. This transformation is achieved through catalytic hydrogenation using a noble metal catalyst, preferably palladium .

Table 3: Hydrogenolysis Conditions

ParameterOptimal Conditions
CatalystPalladium-on-carbon
TemperatureRoom temperature to 50°C
Hydrogen Pressure1.5 to 30 atmospheres gauge (preferably 1.5 to 2 atm)
SolventLower alkanols (methanol preferred)

The hydrogenolysis reaction proceeds under mild conditions and is a key step in accessing the parent 3-azabicyclo[3.1.0]hexane scaffold, which can serve as a building block for further derivatization .

Further Functionalization

The resulting 3-azabicyclo[3.1.0]hexane can be converted to various derivatives of interest, including 2-carboxy-3-azabicyclo[3.1.0]hexane, which has been identified as having valuable biological properties .

The 3-azabicyclohexane ring structure presents opportunities for functionalization at multiple positions, particularly at the 2- and 6-positions, leading to a diverse array of compounds with potential applications in medicinal chemistry and agricultural research .

Applications and Significance

Synthetic Applications

3-Benzyl-3-azabicyclo[3.1.0]hexane serves as a key intermediate in the synthesis of more complex molecules with specific three-dimensional arrangements of functional groups. The rigid bicyclic scaffold provides a well-defined spatial orientation that can be exploited in the design of compounds targeting specific biological receptors .

Agricultural and Biological Applications

According to patent literature, derivatives of 3-benzyl-3-azabicyclo[3.1.0]hexane, particularly 2-carboxy-3-azabicyclo[3.1.0]hexane and its salts and esters, possess "very valuable biological properties, being capable of sterilizing the male anthers of plants." This property suggests potential applications in:

  • Agricultural research for controlling plant fertility

  • Development of hybrid seed technologies

  • Plant growth regulation

Additionally, substituted derivatives of this scaffold have been investigated as muscarinic receptor antagonists, suggesting potential therapeutic applications in treating respiratory, urinary, and gastrointestinal conditions mediated through muscarinic receptors .

Related Compounds and Derivatives

The 3-azabicyclo[3.1.0]hexane scaffold serves as a foundation for numerous derivatives with diverse functional groups, particularly at the 6-position of the bicyclic system.

Table 4: Key Derivatives of 3-Benzyl-3-azabicyclo[3.1.0]hexane

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione73799-63-0C₁₂H₁₁NO₂201.23
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine155748-81-5C₁₂H₁₆N₂188.27
3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid186376-32-9C₁₃H₁₅NO₂217.26
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate174456-76-9C₁₅H₁₉NO₂245.32
exo-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol134575-07-8C₁₃H₁₇NO203.29

These derivatives demonstrate the versatility of the core structure for introducing various functional groups that can modulate physicochemical properties and biological activities .

Structure-Activity Relationships

The functionalization of the 3-azabicyclo[3.1.0]hexane scaffold, particularly at the 6-position, allows for the tuning of properties such as:

  • Lipophilicity and water solubility

  • Hydrogen bonding capacity

  • Steric requirements

  • Metabolic stability

  • Receptor binding affinity

These modifications enable the development of compounds with optimized properties for specific applications, from pharmaceutical research to agricultural use .

CompoundSupplier ExampleTypical Purity
3-Benzyl-3-azabicyclo[3.1.0]hexaneGlpBio (GF31603)>98%
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dioneTCI (B6094)>98.0%
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylateAladdin Scientific±97%

The precursor 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is offered by companies such as TCI with high purity (>98.0%), making it accessible for synthetic applications .

Future Research Directions

The unique structural features of 3-benzyl-3-azabicyclo[3.1.0]hexane and its derivatives suggest several promising areas for future research:

  • Development of novel synthetic methodologies for accessing the 3-azabicyclo[3.1.0]hexane scaffold with improved efficiency and stereoselectivity

  • Exploration of additional functionalization patterns to expand the chemical space around this scaffold

  • Investigation of structure-activity relationships of derivatives as muscarinic receptor antagonists and other biological targets

  • Applications in agricultural research, particularly in controlling plant fertility and developing hybrid seed technologies

  • Potential use as conformationally constrained analogs of bioactive piperidine or pyrrolidine motifs in drug design

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